Cas no 27948-61-4 ((R)-1-(Furan-2-yl)ethanol)

(R)-1-(Furan-2-yl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-Furanmethanol, a-methyl-, (aR)-
- (R)-1-(Furan-2-yl)ethanol
- (R)-(+)-1-(2-Furyl)ethanol
- (1S)-1-(2'-furyl)ethanol
- (R)-(+)-2-Furyl methyl carbinol
- (S)-1-(2-furanyl)ethanol
- (S)-1-(2-furyl)ethan-1-ol
- (S)-1-(furan-2-l)ethanol
- (S)-1-(furan-2-yl)ethanol
- (S)-1-furan-2-yl-ethan-1-ol
- AC1LD4AM
- CTK4G0526
- SureCN4088167
- (+)-1-(2-Furyl)ethanol
- (R)-1-(2-Furyl)ethanol
- (R)-2-(1-Hydroxyethyl)furan
- (R)-alpha-Methyl-2-furanmethanol
- (1R)-1-(furan-2-yl)ethan-1-ol
- 2-Furanmethanol, alpha-methyl-, (alphaR)-
- (r)-(1-furan-2-yl)ethanol
- UABXUIWIFUZYQK-RXMQYKEDSA-N
- (R)-(+)-1-(2-furanyl)ethanol
- NE34358
- DS-9471
- C74444
- CS-0158192
- (R)-(+)-(2-Furyl)ethanol
- EN300-75820
- 27948-61-4
- A876822
- (1R)-1-(furan-2-yl)ethanol
- MFCD00077773
- SCHEMBL4088167
- AKOS010398197
- DB-067854
-
- MDL: MFCD00077773
- Inchi: 1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1
- InChI Key: UABXUIWIFUZYQK-RXMQYKEDSA-N
- SMILES: O1C([H])=C([H])C([H])=C1[C@@]([H])(C([H])([H])[H])O[H]
Computed Properties
- Exact Mass: 112.052429494g/mol
- Monoisotopic Mass: 112.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 33.4
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.085±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 150 ºC (1 Torr)
- Flash Point: 34.6±20.4 ºC,
- Refractive Index: n20/D 1.479
- Solubility: Slightly soluble (29 g/l) (25 º C),
- PSA: 33.37000
- LogP: 1.33290
- Solubility: Not determined
(R)-1-(Furan-2-yl)ethanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Sealed in dry,Store in freezer, under -20°C
- Safety Term:24/25
(R)-1-(Furan-2-yl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM195960-1g |
(R)-1-(Furan-2-yl)ethanol |
27948-61-4 | 95% | 1g |
$89 | 2024-07-28 | |
abcr | AB539233-1g |
(R)-1-(Furan-2-yl)ethanol; . |
27948-61-4 | 1g |
€184.70 | 2025-02-18 | ||
abcr | AB539233-5 g |
(R)-1-(Furan-2-yl)ethanol; . |
27948-61-4 | 5g |
€444.00 | 2022-07-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH179-50mg |
(R)-1-(Furan-2-yl)ethanol |
27948-61-4 | 95+% | 50mg |
81.0CNY | 2021-08-04 | |
Alichem | A159003311-25g |
(R)-1-(Furan-2-yl)ethanol |
27948-61-4 | 95% | 25g |
$1359.60 | 2023-09-02 | |
abcr | AB539233-250 mg |
(R)-1-(Furan-2-yl)ethanol; . |
27948-61-4 | 250mg |
€108.70 | 2023-06-14 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R38810-5g |
(R)-1-(Furan-2-yl)ethanol |
27948-61-4 | 95% | 5g |
¥2134.0 | 2024-07-19 | |
Enamine | EN300-75820-0.05g |
(1R)-1-(furan-2-yl)ethan-1-ol |
27948-61-4 | 94% | 0.05g |
$43.0 | 2023-02-12 | |
Enamine | EN300-75820-1.0g |
(1R)-1-(furan-2-yl)ethan-1-ol |
27948-61-4 | 94% | 1.0g |
$187.0 | 2023-02-12 | |
Enamine | EN300-75820-5.0g |
(1R)-1-(furan-2-yl)ethan-1-ol |
27948-61-4 | 94% | 5.0g |
$563.0 | 2023-02-12 |
(R)-1-(Furan-2-yl)ethanol Related Literature
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
4. Book reviews
Additional information on (R)-1-(Furan-2-yl)ethanol
Comprehensive Overview of (R)-1-(Furan-2-yl)ethanol (CAS No. 27948-61-4)
(R)-1-(Furan-2-yl)ethanol, also known by its CAS number 27948-61-4, is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique furan ring and chiral center, which endow it with a range of valuable properties and applications.
The molecular structure of (R)-1-(Furan-2-yl)ethanol consists of a furan ring attached to an ethanol group, with the chiral center located at the carbon atom adjacent to the hydroxyl group. This chiral configuration is crucial for its biological activity and reactivity in various chemical processes. The compound can be synthesized through several methods, including asymmetric catalysis and enantioselective synthesis, which are essential for obtaining the desired enantiomer with high purity.
In the realm of pharmaceutical research, (R)-1-(Furan-2-yl)ethanol has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of new drugs targeting various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of (R)-1-(Furan-2-yl)ethanol in the synthesis of novel antiviral agents. The researchers found that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses.
Beyond its pharmaceutical applications, (R)-1-(Furan-2-yl)ethanol has also been investigated for its potential in materials science. Its unique combination of aromatic and alcoholic functionalities makes it suitable for the synthesis of advanced polymers and coatings. A 2022 study in Advanced Materials reported the use of (R)-1-(Furan-2-yl)ethanol as a monomer in the preparation of biodegradable polymers with enhanced mechanical properties. These polymers have potential applications in biomedical devices and environmental remediation.
The physical and chemical properties of (R)-1-(Furan-2-yl)ethanol are well-documented. It is a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its boiling point is around 150°C, and it has a density of approximately 1.05 g/cm³ at room temperature. These properties make it easy to handle and process in laboratory settings.
Safety considerations are paramount when working with any chemical compound. While (R)-1-(Furan-2-yl)ethanol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and ensuring adequate ventilation in the laboratory environment.
In conclusion, (R)-1-(Furan-2-yl)ethanol (CAS No. 27948-61-4) is a versatile chiral compound with significant potential in various scientific and industrial applications. Its unique molecular structure and chiral center make it an invaluable building block for the synthesis of bioactive molecules, advanced materials, and other innovative products. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in modern chemistry.
27948-61-4 ((R)-1-(Furan-2-yl)ethanol) Related Products
- 4208-61-1(alpha-ethylfuran-2-methanol)
- 4208-64-4(1-(2-Furyl)ethanol)
- 874525-90-3(2-(methylsulfanyl)butanoic acid)
- 1171433-31-0(3-(5-Fluoro-2-methoxy-benzyl)-piperidine Hydrochloride)
- 2172242-64-5(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)oxyacetic acid)
- 2172592-62-8(2-{1,2,4triazolo1,5-apyrazin-5-yl}ethan-1-ol)
- 416886-17-4(5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione)
- 2106696-96-0(2-Propen-1-one, 1-(2R)-2-piperidinyl-)
- 1806527-49-0(2-(2-Bromoacetyl)-5-methoxybenzo[d]oxazole)
- 1806644-90-5(Methyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate)

